Cas no 39967-60-7 (Deoxypseudouridine)

Deoxypseudouridine 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,5-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 2,4(1H,3H)-Pyrimidinedione, 5-(2-deoxy-β-D-erythro-pentofuranosyl)-
- 2'-DEOXYPSEUDOURIDINE
- 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
- 2'-DEOXYGUANOSINE-5'-TRIPHOSPHORIC ACID DISODIUM SALT
- Deoxypseudouridine
- 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- 5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 39967-60-7
- NSC804517
- CS-7717
- PD102954
- SCHEMBL658719
- HY-101970
- DTXSID00440386
- 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AKOS040740767
- MS-23290
- NSC-804517
- DB-253278
-
- インチ: InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
- InChIKey: ASOJEESZSWWNQK-RRKCRQDMSA-N
- ほほえんだ: O[C@@H](C1)[C@@H](CO)O[C@H]1C(C(N2)=O)=CNC2=O
計算された属性
- せいみつぶんしりょう: 228.07500
- どういたいしつりょう: 228.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): -1.8
じっけんとくせい
- 密度みつど: 1.503±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 220-222 ºC (ethanol methanol )
- ようかいど: 微溶性(3.4 g/l)(25ºC)、
- PSA: 115.41000
- LogP: -1.75360
Deoxypseudouridine セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Deoxypseudouridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1249484-25mg |
2'-Deoxypseudouridine |
39967-60-7 | 98% | 25mg |
$1695 | 2024-06-06 | |
Ambeed | A628750-5mg |
2-Deoxypseudouridine |
39967-60-7 | 98% | 5mg |
$351.0 | 2023-06-20 | |
TRC | D211980-1mg |
2'-Deoxypseudouridine |
39967-60-7 | 1mg |
$ 90.00 | 2022-06-05 | ||
ChemScence | CS-7717-5mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 5mg |
$360.0 | 2022-04-27 | |
ChemScence | CS-7717-50mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 50mg |
$2160.0 | 2022-04-27 | |
MedChemExpress | HY-101970-10mM*1mLinDMSO |
Deoxypseudouridine |
39967-60-7 | 98.18% | 10mM*1mLinDMSO |
¥2761 | 2022-02-25 | |
ChemScence | CS-7717-1mg |
Deoxypseudouridine |
39967-60-7 | 98.18% | 1mg |
$120.0 | 2022-04-27 | |
MedChemExpress | HY-101970-5mg |
Deoxypseudouridine |
39967-60-7 | 98.61% | 5mg |
¥3150 | 2024-04-18 | |
MedChemExpress | HY-101970-25mg |
Deoxypseudouridine |
39967-60-7 | 98.61% | 25mg |
¥10000 | 2024-04-18 | |
eNovation Chemicals LLC | Y1249484-5mg |
2'-Deoxypseudouridine |
39967-60-7 | 98% | 5mg |
$595 | 2024-06-06 |
Deoxypseudouridine 関連文献
-
Takashi Kanamori,Yoshiaki Masaki,Masahiro Mizuta,Hirosuke Tsunoda,Akihiro Ohkubo,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2012 10 1007
-
Colin B. Reese,Qinpei Wu Org. Biomol. Chem. 2003 1 3160
-
Cheng-Ping Yu,Hsin-Yun Chang,Tun-Cheng Chien New J. Chem. 2019 43 8796
-
Jon del Arco,Almudena Perona,Leticia González,Jesús Fernández-Lucas,Federico Gago,Pedro A. Sánchez-Murcia Org. Biomol. Chem. 2019 17 7891
-
Alain Mayer,Adrian H?berli,Christian J. Leumann Org. Biomol. Chem. 2005 3 1653
-
Pinki Pal,Arun K. Shaw RSC Adv. 2017 7 25897
-
7. Pseudouridine transformations. Formation of 2′- and 3′-deoxypseudouridines via halogen intermediates using α-acetoxyisobutyryl chlorideMorris J. Robins,Wolfgang H. Muhs J. Chem. Soc. Chem. Commun. 1978 677
-
8. 2′-DeoxypseudouridineSydney D. Bridges,Daniel M. Brown,Richard C. Ogden J. Chem. Soc. Chem. Commun. 1977 460
Deoxypseudouridineに関する追加情報
Deoxypseudouridine (CAS No. 39967-60-7): A Comprehensive Overview of Its Structure, Applications, and Recent Research Developments
Deoxypseudouridine, chemically designated as CAS No. 39967-60-7, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical research and biotechnology. This compound, characterized by its unique structural modification of the uridine ring, exhibits distinct biological properties that make it a valuable candidate for various therapeutic applications. The structure of Deoxypseudouridine incorporates a pseudouridine moiety in place of the standard uridine base, which imparts enhanced stability and altered interactions with biological enzymes and receptors.
The chemical synthesis of Deoxypseudouridine involves intricate steps that require precise control over reaction conditions and reagent selection. Researchers have developed sophisticated methodologies to achieve high yields and purity levels, ensuring that the final product meets stringent pharmaceutical standards. The synthesis process often involves protecting group strategies to safeguard reactive sites during multi-step reactions, followed by deprotection to yield the desired nucleoside analog.
One of the most compelling aspects of Deoxypseudouridine is its potential in the development of antiviral agents. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA during replication, thereby inhibiting viral replication mechanisms. Recent studies have highlighted its efficacy against a range of RNA viruses, including influenza and hepatitis C viruses. The antiviral applications of Deoxypseudouridine are particularly promising due to its ability to evade host immune responses and viral resistance mechanisms.
In addition to its antiviral properties, Deoxypseudouridine has shown promise in the treatment of certain genetic disorders associated with RNA metabolism. For instance, research indicates that it can modulate the activity of ribonucleases and other RNA-processing enzymes, potentially offering therapeutic benefits in conditions like spinal muscular atrophy (SMA) and other neuromuscular diseases. The genetic disorder treatments being explored with Deoxypseudouridine are based on its ability to stabilize RNA transcripts and enhance their functional stability.
The pharmaceutical industry has been actively investigating Deoxypseudouridine for its potential as a prodrug or intermediate in the synthesis of more complex therapeutic agents. Its unique chemical properties make it an attractive candidate for drug design, allowing for modifications that can enhance bioavailability, reduce toxicity, or target specific disease pathways. The drug development applications of Deoxypseudouridine are diverse, encompassing both small molecule drugs and nucleic acid-based therapies.
Recent advancements in computational chemistry and molecular modeling have further elucidated the mechanistic basis of Deoxypseudouridine's interactions with biological targets. These studies have provided insights into how structural modifications can influence binding affinity and specificity, guiding the design of next-generation nucleoside analogs. The computational studies have been instrumental in optimizing synthetic routes and predicting pharmacokinetic profiles, thereby accelerating the drug discovery process.
The regulatory landscape for Deoxypseudouridine is evolving as researchers uncover new therapeutic applications and refine manufacturing processes. Regulatory agencies require comprehensive data on safety, efficacy, and quality to approve new drug candidates derived from this compound. The regulatory considerations for Deoxypseudouridine highlight the importance of rigorous testing and documentation in bringing new therapies to market.
Future research directions for Deoxypseudouridine include exploring its potential in combination therapies with other antiviral agents or small molecule drugs. This approach could enhance treatment efficacy while minimizing resistance development. Additionally, investigating its role in gene therapy vectors may open new avenues for treating inherited genetic disorders. The future research directions for Deoxypseudouridine are broad and multifaceted, reflecting its versatility as a therapeutic agent.
In conclusion, Deoxypseudouridine (CAS No. 39967-60-7) represents a significant advancement in nucleoside analog development with far-reaching implications for medicine and biotechnology. Its unique structure, combined with its diverse applications in antiviral therapy, genetic disorder treatment, and drug development, positions it as a cornerstone compound in modern pharmaceutical research. As ongoing studies continue to reveal new possibilities for this remarkable molecule, its role in addressing global health challenges is poised to expand even further.
39967-60-7 (Deoxypseudouridine) 関連製品
- 64272-68-0(1,3-Dimethylpseudouridine)
- 1445-07-4(Pseudouridine)
- 81691-06-7(3-Methylpseudouridine)
- 2228464-74-0(1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)
- 1807124-08-8(Methyl 2-(difluoromethyl)-6-hydroxy-4-nitropyridine-3-carboxylate)
- 884010-41-7(Boronic acid, (3-ethynyl-2-methoxy-5-methylphenyl)-)
- 1239723-28-4(8-Quinolinol, 7-(phenyl-1-pyrrolidinylmethyl)-)
- 1806261-81-3(2-Hydroxy-3-nitro-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 233762-23-7(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)
- 2228986-62-5(3-(3-methoxyazetidin-3-yl)methylquinoline)




